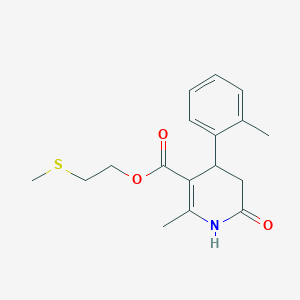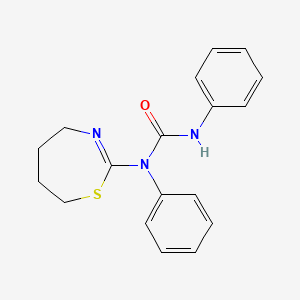![molecular formula C19H21N5O B5544730 6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)
6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The interest in triazine derivatives, including the specified compound, arises from their wide range of applications and properties in different fields. These compounds have been extensively studied for their potential in high-performance materials, biomedical applications, and other chemical properties.
Synthesis Analysis
The synthesis of related triazine derivatives involves multi-step reactions. For example, Hsiao et al. (1995) described the synthesis of diamines similar to the specified compound through condensation and reduction processes, leading to the creation of high-performance polymeric materials (Hsiao, Yang, & Fan, 1995). Additionally, Thorat et al. (2013) reported a two-step synthesis process for a triazine derivative, emphasizing its application in chlorination and oxidation reactions (Thorat, Bhong, & Karade, 2013).
Molecular Structure Analysis
The molecular structure of triazine derivatives is typically characterized by their aromatic and heterocyclic nature. For example, the work of Yu et al. (2012) on phenyl-1,3,5-triazine functional aromatic polyamides highlights the molecular structure's role in thermal stability and solubility (Yu et al., 2012).
Chemical Reactions and Properties
Triazine derivatives are known for their reactivity and versatility in chemical reactions. Collins et al. (2000) explored the chemical modification of dihydro-1,2,4-triazin-6(1H)-ones, demonstrating the compound's reactivity and potential for creating new derivatives (Collins, Hughes, & Johnson, 2000).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility and thermal stability, are significant for their practical applications. Li et al. (2017) studied the solubility, electrochemical behavior, and thermal stability of polyimides synthesized from triazine-based diamines, revealing important insights into their physical characteristics (Li et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications, of triazine derivatives are diverse. For instance, the work of Boese et al. (2002) on the crystal structures and packing of triazine derivatives provides insights into their chemical properties and potential applications in nonlinear optics (Boese et al., 2002).
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine and related compounds have been extensively studied for their applications in polymer synthesis. Yu et al. (2012) described the synthesis and properties of aromatic polyamides with phenyl-1,3,5-triazine functional groups. These polymers exhibited excellent thermal stability and good mechanical properties, making them suitable for high-performance materials (Yu et al., 2012). Similarly, Sidra et al. (2018) synthesized polyimides from unsymmetrical diamines containing 4-phenoxy aniline and benzimidazole moieties, which showed high thermal stability and good mechanical properties (Sidra et al., 2018).
Applications in Nanofiltration Membranes
Liu et al. (2012) explored the use of sulfonated aromatic diamine monomers in the preparation of thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and were effective in the treatment of dye solutions, indicating potential applications in water purification and wastewater treatment (Liu et al., 2012).
Luminescence Studies
The low-lying excited states of sym-triazines, including derivatives similar to 6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine, were studied by Oliva et al. (2005). Their research into the fluorescence and phosphorescence emission spectra of these compounds contributes to a better understanding of their electronic properties, which is crucial for applications in optical materials and sensors (Oliva et al., 2005).
Electrochemical and Thermal Studies
Ziyu Li et al. (2017) reported on the solubility, electrochemical behavior, and thermal stability of polyimides synthesized from 1,3,5-triazine-based diamine. The study provides insights into the potential applications of these materials in electronic devices due to their favorable electrochemical properties (Ziyu Li et al., 2017).
Magnetic and Optical Properties
The use of s-triazine as an exchange linker in organic high-spin molecules was explored by Lahti et al. (2001). This research demonstrates the potential of triazine-based compounds in the development of materials with specific magnetic properties, which could be useful in various technological applications (Lahti et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-11(2)15-9-4-12(3)10-16(15)25-14-7-5-13(6-8-14)17-22-18(20)24-19(21)23-17/h4-11H,1-3H3,(H4,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOQDLXQZHETQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazin-2-ylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)
![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)
![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)
![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)
![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)
![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)